molecular formula C8H6BrClN2 B15238939 1h-Indazole,6-bromo-3-(chloromethyl)-

1h-Indazole,6-bromo-3-(chloromethyl)-

Cat. No.: B15238939
M. Wt: 245.50 g/mol
InChI Key: SADWGKCQYAXCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole, 6-bromo-3-(chloromethyl)- is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and chloromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 6-bromo-3-(chloromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, the Cu(OAc)2-catalyzed method mentioned above is scalable and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 6-bromo-3-(chloromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

1H-Indazole, 6-bromo-3-(chloromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-bromo-3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the bromine and chloromethyl groups.

    6-Bromo-1H-indazole: A derivative with only the bromine group.

    3-Chloromethyl-1H-indazole: A derivative with only the chloromethyl group.

Uniqueness: The combination of these functional groups allows for more diverse chemical modifications and biological activities compared to its simpler analogs .

Properties

IUPAC Name

6-bromo-3-(chloromethyl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADWGKCQYAXCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.